molecular formula C9H17NO3 B180245 Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 118156-56-2

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B180245
M. Wt: 187.24 g/mol
InChI Key: YIDXEVJPPXFECF-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is in liquid form .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate were not found, it is known that piperidine derivatives can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is 1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 187.24 .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of AMP-Activated Protein Kinase (AMPK) Activators

    • This study reports the synthesis and evaluation of novel indirect AMP-activated protein kinase (AMPK) activators .
    • The series of compounds selectively inhibited cell growth in several human breast cancer cell lines by activating AMPK .
    • The synthesis involved the use of commercially available ethyl piperidine-4-carboxylate and subsequent ester hydrolysis .
  • Preparation of Desferrioxamine B Containing Triazine Dendrimer

    • 4-Piperidinemethanol, a compound similar to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, has been used in the preparation of desferrioxamine B (DFO) containing third generation triazine dendrimer .
    • Desferrioxamine B is a siderophore produced by the actinobacterium Streptomyces pilosus and is used to chelate iron. In this application, it’s being incorporated into a dendrimer, a highly branched synthetic polymer .
  • Synthesis of Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP)

    • 4-Piperidinemethanol has also been used in the synthesis of ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) .
    • EHMPP is a piperidine derivative and could have potential applications in medicinal chemistry .
  • Pharmaceutical Applications

    • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a compound structurally similar to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, has been used in the synthesis of several pharmaceuticals .
    • These include Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .
  • Chemical Synthesis
    • Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 118156-56-2 . While specific applications of this compound are not widely reported, it could potentially be used in various chemical syntheses given its structure .
    • Piperidine derivatives are often used as building blocks in the synthesis of complex organic molecules . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the importance of these compounds in modern organic chemistry .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXEVJPPXFECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599769
Record name Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

118156-56-2
Record name Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 eq 4-piperidinemethanol (10.00 g, 86.8 mmol) was dissolved in dichloromethane (350 mL), cooled in an ice-H2O bath and treated dropwise with a solution of 1.05 eq ethyl chloroformate (9.89 g, 91.1 mmol) in dichloromethane (50 mL), followed by the dropwise addition of a solution of 1.0 eq triethylamine (8.78 g) in dichloromethane (50 mL). The reaction was stirred at ≈0° C. for 15 minutes, then at room temperature for 10 minutes. The reaction was diluted with dichloromethane (250 mL) and washed successively with (150 mL each) H2O, 0.1 N HCl (aq) (×2), saturated brine, then dried (Na2SO4) and filtered. The filtrate was concentrated in vacuo to afford 15.60 g ethyl 4-(hydroxymethyl)-piperidine-1-carboxylate as a viscous, pale bluish-green oil. 1H-NMR (400 MHz, CDCl3) δ 4.15 (br m, 2H), 4.09 (q, J=7.1 Hz, 2H), 3.46 (d, J=6.4 Hz, 2H), 2.72 (br t, J=12.4 Hz, 2H), 2.07 (s, 1H), 1.70 (m, 2H), 1.63 (m, 1H), 1.23 (t, J=7.2 Hz, 3H), 1.12 (m, 2H); LC/MS [M+H]+ m/z 188.0, retention time 1.56 min (10-99% CH3CN—H2O gradient, with 0.1% TFA, 5 min).
Quantity
10 g
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reactant
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350 mL
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9.89 g
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50 mL
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8.78 g
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50 mL
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250 mL
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Synthesis routes and methods II

Procedure details

The above ester (12.8 g, 59.5 mmol, 1.0 equiv) was dissolved in 50 mL of dry CH2Cl2 under Ar and cooled to −78° C. A 1 Molar solution of DIBAL-H in CH2Cl2 (149 mL, 149 mmol, 2.5 equiv) was added dropwise over a 30 min period. The cold bath was removed and the reaction solution allowed to warm to ambient temperature. At this time EtOAc (10 mL) was added dropwise to quench the excess DIBAL-H. 100 mL of 1H HCl (aq) was added dropwise over a 30 min period with rapid stirring. The resulting mixture was filtered on a pad of diatomaceous earth and the filtrate was dried over Na2SO4, decanted and concentrated to yield 4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester as a nearly colorless oil that was used without further purification.
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12.8 g
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50 mL
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solution
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0 (± 1) mol
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149 mL
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